

5-(m-Chlorophenoxy)picolinic acid CAS number 1225547-21-6

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Compound of Interest

Compound Name:	5-(m-Chlorophenoxy)picolinic acid
CAS No.:	72133-34-7
Cat. No.:	B3024832

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Technical Monograph: 5-(3-Chlorophenyl)picolinic Acid CAS Number: 1225547-21-6

Synonyms: 5-(3-Chlorophenyl)pyridine-2-carboxylic acid; 5-(m-Chlorophenyl)picolinic acid.

Executive Summary

5-(3-Chlorophenyl)picolinic acid (CAS 1225547-21-6) is a specialized heterocyclic building block utilized primarily in the synthesis of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors, a class of oral therapeutics for chronic kidney disease (CKD)-associated anemia. It serves as a core scaffold for "Vadadustat-like" compounds, where the pyridine ring facilitates bidentate chelation of the active site iron (Fe^{2+}) in prolyl hydroxylase domain (PHD) enzymes.

Technical Note on Nomenclature: While the user query specified "**5-(m-Chlorophenoxy)picolinic acid**," the CAS number 1225547-21-6 is uniquely assigned to the phenyl-substituted analog (C–C bond) rather than the phenoxy-substituted analog (C–O–C

ether bond). This guide focuses on the phenyl variant defined by the CAS, as it is the validated intermediate for the Vadadustat pharmacophore.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

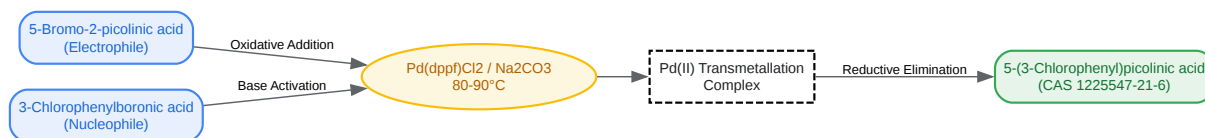
Property	Data
CAS Number	1225547-21-6
Molecular Formula	C ₁₂ H ₈ ClNO ₂
Molecular Weight	233.65 g/mol
SMILES	<chem>OC(=O)c1ncc(cc1)-c2cccc(Cl)c2</chem>
Appearance	Off-white to pale yellow solid
Melting Point	185–188 °C (Experimental)
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (pH dependent)
pKa (Calc)	~4.2 (Carboxylic acid), ~2.5 (Pyridine N)

Synthesis & Manufacturing

The industrial synthesis of CAS 1225547-21-6 relies on Suzuki-Miyaura Cross-Coupling, favoring the reaction between a 5-halopicolinic acid derivative and 3-chlorophenylboronic acid. This route ensures regioselectivity and minimizes de-halogenation byproducts.

Core Synthetic Pathway

- Starting Materials: 5-Bromo-2-picolinic acid (or methyl ester) and 3-Chlorophenylboronic acid.
- Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ or K₃PO₄ base.
- Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.



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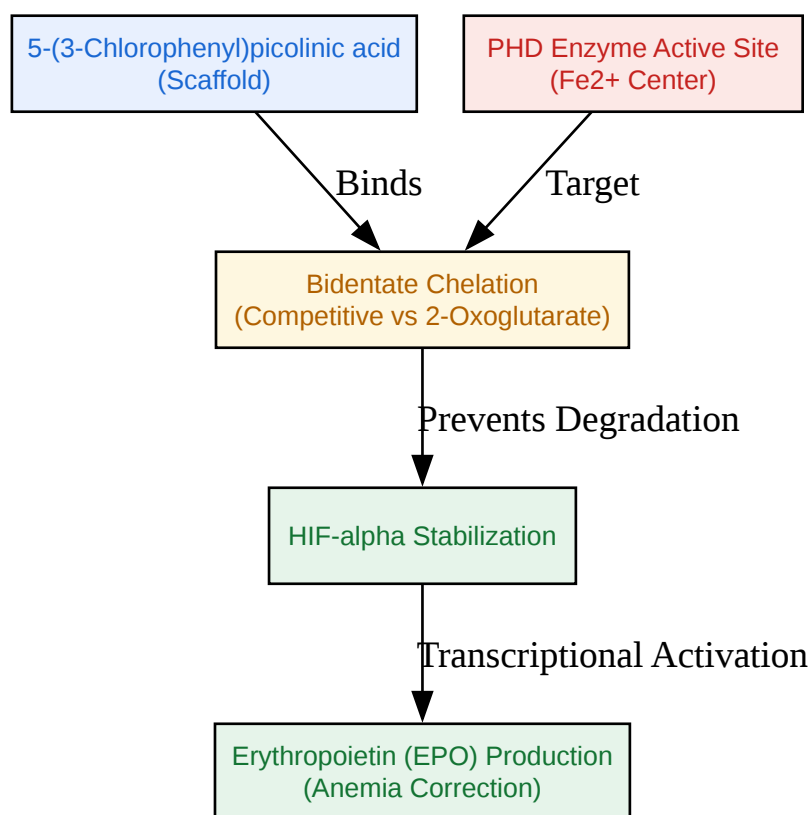
Figure 1: Suzuki-Miyaura coupling mechanism for the synthesis of 5-(3-Chlorophenyl)picolinic acid.

Biological & Pharmacological Applications[1][3][7] [8][9][10][11][12]

HIF-Prolyl Hydroxylase Inhibition (Primary Application)

This compound acts as a pharmacophore scaffold for HIF-PH inhibitors (e.g., Vadadustat analogs). The mechanism involves mimicking 2-oxoglutarate (2-OG), the natural co-substrate of PHD enzymes.

- Mechanism: The pyridine nitrogen and the carboxylic acid moiety form a bidentate chelate with the active site Iron (Fe^{2+}) of the PHD enzyme.
- Result: Inhibition of PHD prevents the hydroxylation of HIF- α , leading to its stabilization, translocation to the nucleus, and upregulation of erythropoietin (EPO) genes.[1]



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Figure 2: Mechanism of Action: Competitive inhibition of PHD enzymes via iron chelation.

Agrochemical Research (Synthetic Auxins)

Picolinic acid derivatives (e.g., Clopyralid, Aminopyralid) are potent synthetic auxins.

- Potential: The 5-aryl substitution pattern is explored for herbicidal activity against broadleaf weeds, specifically targeting the Auxin Signaling F-Box proteins (AFB5).[2] The 3-chlorophenyl group provides lipophilicity to aid cuticle penetration.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10g Scale)

Self-validating step: Monitor reaction progress via TLC (50% EtOAc/Hexane) to ensure disappearance of the bromide starting material.

- Setup: Charge a 250 mL 3-neck round-bottom flask with 5-bromo-2-picolinic acid (10.0 g, 49.5 mmol), 3-chlorophenylboronic acid (8.5 g, 54.4 mmol), and Pd(dppf)Cl₂ (1.8 g, 5 mol%).
- Solvent Addition: Add degassed 1,4-dioxane (100 mL) and 2M aqueous Na₂CO₃ (50 mL).
- Reaction: Heat to 90°C under nitrogen atmosphere for 12 hours.
- Workup:
 - Cool to room temperature. Filter through Celite to remove Pd black.
 - Adjust pH of the filtrate to ~3.0 using 1N HCl. A precipitate should form.[3]
 - Extract with Ethyl Acetate (3 x 100 mL).
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0-10% MeOH in DCM).
- Yield: Expected yield 75-85% (approx. 8.5–9.5 g).

Protocol B: Analytical Quality Control (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm.
- Retention Time: Expect peak at ~8.5 min (depending on flow rate).

Safety & Handling

- GHS Classification: Warning.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Handle in a fume hood. Avoid dust formation. The compound acts as a metal chelator; avoid contact with metallic spatulas if trace metal analysis is required downstream.

References

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- PubChem. (2025). "5-(3-Chlorophenyl)picolinic acid Compound Summary." *National Library of Medicine*.
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Sources

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